molecular formula C4H11N3O2S B1279506 1-Piperazinesulfonamide CAS No. 5906-30-9

1-Piperazinesulfonamide

Cat. No. B1279506
CAS RN: 5906-30-9
M. Wt: 165.22 g/mol
InChI Key: DWXLVZSMXXCSMJ-UHFFFAOYSA-N
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Description

1-Piperazinesulfonamide derivatives are a class of compounds that have been extensively studied due to their wide range of pharmacological activities. These compounds are characterized by the presence of a piperazine ring bonded to a sulfonamide group. The piperazine moiety is a versatile scaffold that can be modified to produce compounds with varied biological activities, including antihypertensive, antitumor, antimicrobial, and catalytic properties .

Synthesis Analysis

The synthesis of this compound derivatives involves various strategies, including the reaction of piperazine with different sulfonyl chlorides or sulfenamides. For instance, benzenesulfenamides with substituted piperidine and 1-arylpiperazine derivatives have been synthesized for their antihypertensive properties . Additionally, novel piperazine-based building blocks have been prepared, such as 3,7,9-triazabicyclo[3.3.1]nonane and related compounds, which can serve as intermediates for further chemical transformations . The synthesis of sulfonamides incorporating piperazinyl-ureido moieties has also been reported, with these compounds showing inhibitory activity against carbonic anhydrase enzymes .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various analytical techniques, including X-ray crystallography. For example, the crystal structure of a novel 1-benzhydryl-piperazine derivative has been determined, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the structure of 1-benzenesulfonyl-4-benzhydryl-piperazine has been investigated, showing a chair conformation for the piperazine ring and intermolecular hydrogen bonding in the crystal lattice .

Chemical Reactions Analysis

Piperazine derivatives are known to participate in a variety of chemical reactions. They have been used as catalysts for the synthesis of diverse functionalized compounds, such as 2-amino-3-cyano-4H-pyrans derivatives, in aqueous media . Additionally, piperazine-benzofuran integrated dinitrobenzenesulfonamide derivatives have been synthesized and evaluated as inhibitors against Mycobacterium tuberculosis, demonstrating significant inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. Ionic liquids containing a piperazine-diium ring have been designed and synthesized, with their physical properties determined and reported . The extensive network of intermolecular hydrogen bonds observed in the crystal structures of these compounds contributes to their solid-state properties and potential applications in various fields .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

1-Piperazinesulfonamide derivatives have shown significant promise in cancer research. For example, compounds synthesized with tetrazole-piperazinesulfonamide hybrids exhibited notable antiproliferative activity against various cancer cell lines, including cervical, breast, and pancreatic carcinomas. The compounds 7e and 7n, in particular, displayed remarkable inhibitory effects on the SiHa and MIDA-MB-231 cancer cell lines, while others like 7g, 7l, 7p, 7s, and 7t were effective against the PANC-1 cell line, suggesting their potential as leads in developing new antiproliferative agents (Kommula et al., 2018).

Inhibitory Effects on Enzymes and Potential Treatment for Neurodegenerative Diseases

Some this compound derivatives have shown effects on various enzymes, which could be beneficial in treating diseases like Alzheimer's and Parkinson's. For instance, a series of benzenesulfonamides incorporating 1,3,5-triazine moieties demonstrated antioxidant properties and inhibited enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are associated with neurodegenerative diseases (Lolak et al., 2020).

Carbonic Anhydrase Inhibitors and Anticonvulsant Properties

This compound compounds have been identified as potent inhibitors of human carbonic anhydrase, an enzyme involved in various physiological processes. Some derivatives were tested for their anticonvulsant activity, providing effective seizure protection in animal models. This indicates their potential use in treating conditions like epilepsy (Mishra et al., 2017).

Cognitive Enhancing Properties

Certain this compound derivatives have shown promising results as cognitive enhancers. For instance, SB-399885, a specific 5-HT6 receptor antagonist, enhanced memory and learning in aged rats and increased extracellular acetylcholine levels, suggesting its potential in treating cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

Flame Retardant Applications

The piperazine-phosphonates derivatives have been explored for their potential as flame retardants on cotton fabric. Studies on the thermal decomposition of cotton fabric treated with these compounds have helped understand their mode of action, indicating their utility in enhancing fire safety (Nguyen et al., 2014).

Mechanism of Action

Target of Action

Piperazine-1-sulfonamide, also known as 1-Piperazinesulfonamide, is a compound that exhibits a range of pharmacological activities. The primary targets of this compound are carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Piperazine-1-sulfonamide acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This interaction with its targets leads to changes in the physiological state of the organism, affecting its normal functioning.

Biochemical Pathways

The compound affects the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid, it inhibits the growth and proliferation of bacteria .

Pharmacokinetics

The physicochemical properties of piperazine-containing compounds generally facilitate their easy handling in synthetic chemistry , which could potentially influence their bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of Piperazine-1-sulfonamide’s action primarily involve the paralysis of worms due to its interaction with GABA receptors . Additionally, its antibacterial activity results from the inhibition of folic acid synthesis, thereby affecting the DNA production in bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Piperazine-1-sulfonamide. For instance, the compound’s toxicity and biodegradability can be influenced by factors such as the duration and dosage of the drug, its solubility in blood and other biological fluids, kidney state, age, and nutritional status of the patient

Future Directions

While specific future directions for 1-Piperazinesulfonamide were not found in the search results, the field of sulfonamide research is active and ongoing. For instance, strategies for developing PD-1 inhibitors suggest two realistic fields: bi-functional or multi-functional small molecules; nano-material to deliver siRNAs .

properties

IUPAC Name

piperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3O2S/c5-10(8,9)7-3-1-6-2-4-7/h6H,1-4H2,(H2,5,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXLVZSMXXCSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460093
Record name 1-PIPERAZINESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5906-30-9
Record name 1-PIPERAZINESULFONAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperazinesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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